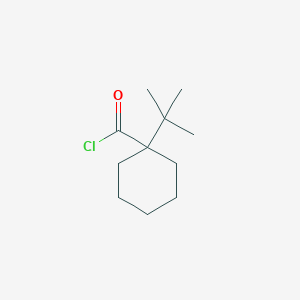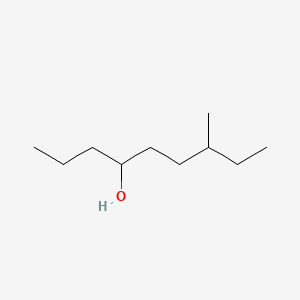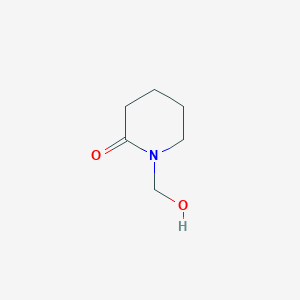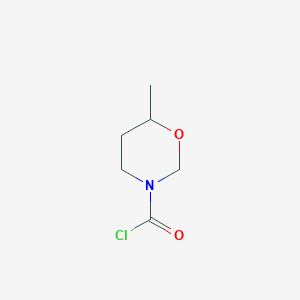
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene ring attached to a triazine ring, with two trichloromethyl groups and an amine group. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of naphthalen-1-amine with trichloromethyl triazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-oxide, while reduction may produce naphthalen-1-yl-4,6-bis(dichloromethyl)-1,3,5-triazin-2-amine.
Wissenschaftliche Forschungsanwendungen
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the naphthalene ring can interact with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-naphthalen-1-yl-4,6-dichloro-1,3,5-triazin-2-amine
- N-naphthalen-1-yl-4,6-bis(dichloromethyl)-1,3,5-triazin-2-amine
- N-naphthalen-1-yl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine
Uniqueness
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its combination of trichloromethyl groups and a triazine ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Eigenschaften
CAS-Nummer |
30356-68-4 |
|---|---|
Molekularformel |
C15H8Cl6N4 |
Molekulargewicht |
457.0 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H8Cl6N4/c16-14(17,18)11-23-12(15(19,20)21)25-13(24-11)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,22,23,24,25) |
InChI-Schlüssel |
FDBCWRABDSZCTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


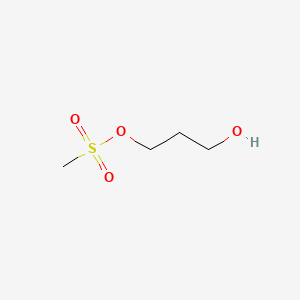

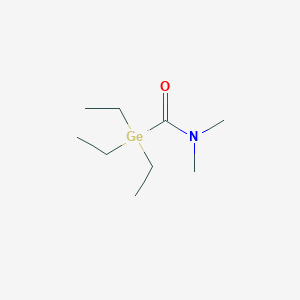

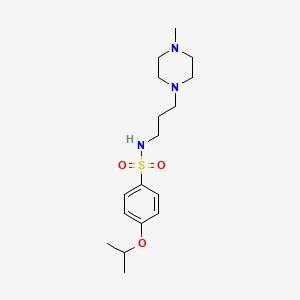
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
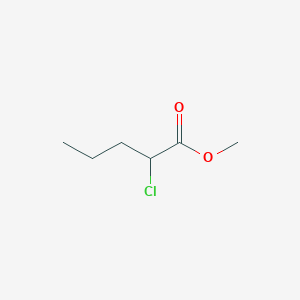
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
